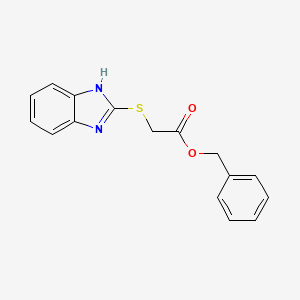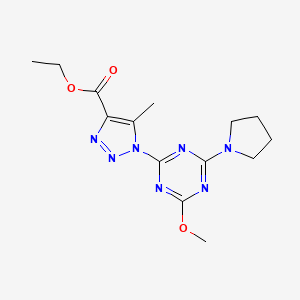![molecular formula C25H21N3O5 B5592004 N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide involves multi-step reactions. For instance, Almutairi et al. (2018) describe the synthesis of N-acetylisatines, which undergo ring opening to form glyoxylamides, a process that could be relevant to the synthesis of our compound of interest (Almutairi et al., 2018). Additionally, Gouda et al. (2022) discuss a synthesis process involving reduction and nucleophilic reactions followed by acetylation, which may provide insights into the synthesis pathways of similar acetamide compounds (Gouda et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques. For example, molecular docking studies, as mentioned by Almutairi et al. (2018), can reveal the binding modes of similar compounds (Almutairi et al., 2018). Gouda et al. (2022) also used X-ray diffraction to confirm the structure of related compounds, highlighting the importance of these techniques in understanding the molecular architecture (Gouda et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of similar acetamide derivatives have been studied in various contexts. Almutairi et al. (2018) assessed the antimicrobial activity of their synthesized compounds, providing insights into the chemical properties and potential applications of these molecules (Almutairi et al., 2018).
Physical Properties Analysis
The physical properties of such compounds are crucial for their practical applications. Techniques like X-ray diffraction, as used by Gouda et al. (2022), not only elucidate molecular structure but also give information about physical properties like crystallinity and stability (Gouda et al., 2022).
Chemical Properties Analysis
The chemical properties of acetamide derivatives can be diverse. Almutairi et al. (2018) demonstrate this through the assessment of antimicrobial activities, suggesting the potential of these compounds in medicinal chemistry (Almutairi et al., 2018).
Scientific Research Applications
Synthesis and Biological Activities
Antimalarial Activity : The synthesis of a series of compounds with antimalarial potency demonstrated significant correlation with the size and electron donation properties of phenyl ring substituents. These studies expanded to include excellent activity against resistant strains of parasites and promising pharmacokinetic properties, encouraging clinical trials in humans (Werbel et al., 1986).
Analgesic and Antipyretic Agents : Research on environmentally friendly syntheses of potential analgesic and antipyretic compounds highlighted the development of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, presenting a green approach to drug design and discovery (Reddy et al., 2014).
Water Soluble Derivatives for Pain Management : A novel water-soluble phthalimide derivative of acetaminophen was synthesized as a potential analgesic compound, showcasing an innovative approach to enhancing the solubility and possibly the efficacy of analgesic agents (Reddy et al., 2013).
properties
IUPAC Name |
N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-14-4-5-18(27-16(3)30)12-23(14)28-24(31)21-11-10-20(13-22(21)25(28)32)33-19-8-6-17(7-9-19)26-15(2)29/h4-13H,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPQVQWPRLSSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)
![9-(methoxymethyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5591927.png)
![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)

![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)


![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)